Methyl 5-amino-3-methylpyrazine-2-carboxylate
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Overview
Description
Methyl 5-amino-3-methylpyrazine-2-carboxylate: is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of a pyrazine ring substituted with an amino group, a methyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-methylpyrazine-2-carboxylate typically involves the esterification of 5-amino-3-methylpyrazine-2-carboxylic acid. One common method involves the reaction of 5-amino-3-methylpyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, typically at a temperature of around 65°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-3-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-3-methylpyrazine-2-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-methylpyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group and carboxylate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: Similar structure but lacks the amino group.
3-Amino-2-pyrazinecarboxylic acid: Similar structure but lacks the methyl group.
Methyl 5-methylpyrazine-2-carboxylate: Similar structure but lacks the amino group.
Uniqueness: Methyl 5-amino-3-methylpyrazine-2-carboxylate is unique due to the presence of both an amino group and a methyl group on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 5-amino-3-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(7(11)12-2)9-3-5(8)10-4/h3H,1-2H3,(H2,8,10) |
InChI Key |
HAZPCKUDHZSKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C(=O)OC)N |
Origin of Product |
United States |
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